Product packaging for Flutolanil-d7(Cat. No.:)

Flutolanil-d7

Cat. No.: B1162103
M. Wt: 330.35
Attention: For research use only. Not for human or veterinary use.
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Description

Flutolanil-d7 is a deuterated, stable isotope-labeled analog of Flutolanil, designed for use as an internal standard in quantitative analytical methods. Its primary application is in residue analysis, ensuring high accuracy and precision in mass spectrometry-based methods for tracking the environmental fate and uptake of the parent compound in various matrices. The parent molecule, Flutolanil, is a systemic fungicide with protective and curative action . It is a Succinate Dehydrogenase Inhibitor (FRAC Group 7) that disrupts cellular respiration in fungi . It is primarily used in research to control Basidiomycete fungi, particularly various Rhizoctonia species that cause diseases like brown patch in turfgrass and blight in crops such as rice, potatoes, and sugarbeet . This analytical standard is supplied as a white solid with a high level of isotopic purity . It has a molecular formula of C₁₇H₉D₇F₃NO₂ and a molecular weight of 330.35 . It is slightly soluble in Chloroform, DMSO, and Methanol . For optimal stability, it is recommended to store the product at -20°C . This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₇H₉D₇F₃NO₂

Molecular Weight

330.35

Synonyms

3’-Isopropoxy-d7-2-trifluoromethylbenzanilide;  Moncoat-d7;  Moncut-d7;  ProStar-d7;  N-[3-(1-Methylethoxy-d7)phenyl]-2-(trifluoromethyl)benzamide

Origin of Product

United States

Synthetic Strategies and Isotopic Characterization of Flutolanil D7

Deuterium (B1214612) Incorporation Methodologies

The introduction of deuterium into the Flutolanil (B150245) structure can be achieved through chemical synthesis, which offers precise control over the labeling pattern. While direct enzymatic synthesis of the final compound is not common, biotechnological approaches are relevant for producing deuterated precursors.

The synthesis of Flutolanil involves the formal condensation of 2-(trifluoromethyl)benzoic acid with 3-isopropoxyaniline (B150228). nih.govchemicalbook.com To produce Flutolanil-d7, where the seven hydrogen atoms of the isopropyl group are replaced by deuterium, a deuterated version of the 3-isopropoxyaniline precursor is required.

The common pathway involves:

Synthesis of a Deuterated Precursor : The key step is the synthesis of 3-(isopropoxy-d7)aniline. This is typically achieved by reacting 3-aminophenol (B1664112) with 2-bromopropane-d7 (B113470) or 2-iodopropane-d7 (B154848) in the presence of a base. The deuterated alkyl halide is the source of the isotopic label.

Amide Coupling Reaction : The deuterated aniline (B41778) derivative is then reacted with 2-(trifluoromethyl)benzoyl chloride in an inert solvent, often with a base like triethylamine (B128534) to scavenge the HCl byproduct. chemicalbook.com This reaction forms the amide bond, yielding the final this compound product.

Alternative methods for deuteration include hydrogen-deuterium (H-D) exchange reactions. These methods can introduce deuterium into aromatic compounds by using a deuterium source, such as deuterium oxide (D₂O), in the presence of a transition metal catalyst at elevated temperatures and pressures. google.comosti.govmdpi.com However, for selective deuteration of the isopropyl group as in this compound, the synthesis from a deuterated precursor is the more controlled and common approach.

Table 1: Overview of this compound Chemical Synthesis

Step Reactant 1 Reactant 2 Key Reagent/Condition Product Purpose
1 3-Aminophenol 2-Bromopropane-d7 Base (e.g., K₂CO₃) 3-(Isopropoxy-d7)aniline Introduction of the d7-isopropyl group.
2 3-(Isopropoxy-d7)aniline 2-(Trifluoromethyl)benzoyl chloride Base (e.g., Triethylamine) This compound Formation of the final amide structure.

While the direct enzymatic synthesis of a complex molecule like Flutolanil is not established, enzymatic and biotechnological methods are highly valuable for creating deuterated building blocks. creative-proteomics.com These approaches can offer high stereoselectivity and environmentally benign reaction conditions.

Enzymatic Synthesis of Precursors : Alcohol dehydrogenases have been used for the synthesis of chiral deuterated alcohols. nih.gov For instance, an enzyme could catalyze the reduction of acetone-d6 (B32918) with a deuterated hydride source to produce isopropanol-d7. This deuterated alcohol could then be chemically converted to the necessary alkyl halide for the synthesis described in section 2.1.1. More advanced methods, like using engineered photodecarboxylases, can also achieve selective deuteration of various carboxylic acids with D₂O, showcasing the potential of enzymes in creating specifically labeled synthons. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) : SILAC is a powerful metabolic labeling strategy used in proteomics where cells are grown in a medium containing stable isotope-labeled amino acids. washington.eduresearchgate.netchempep.com While SILAC is designed for labeling proteins in vivo, the principles of metabolic incorporation of isotopes are broadly applicable in biotechnology. Theoretically, engineered microorganisms could be cultured in a deuterium-enriched medium (e.g., containing D₂O and other deuterated nutrients) to produce a range of deuterated metabolites, which could then be harvested and used as precursors in chemical synthesis. This approach is particularly useful for producing complex chiral building blocks that are difficult to synthesize chemically. The combination of stable isotope labeling with analytical techniques like mass spectrometry is effective for tracing biosynthetic pathways. acs.org

Chemical Synthesis Pathways for Deuterated Flutolanil

Isotopic Purity and Positional Specificity Characterization of this compound

After synthesis, it is critical to verify that the deuterium atoms are in the correct position and to quantify the percentage of molecules that have been successfully labeled. This is achieved using advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise location of deuterium atoms within a molecule. rsc.org

Deuterium (²H) NMR : This is the most direct method for observing the labeled sites. Deuterium has a nuclear spin of 1, and it resonates at a much different frequency than protium (B1232500) (¹H). quora.com A ²H NMR spectrum of this compound would show signals corresponding to the deuterium atoms on the isopropyl group, confirming their location. The absence of signals from other parts of the molecule would verify the positional specificity of the labeling. acs.org

Proton (¹H) NMR : In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the isopropyl group protons would be nearly absent. The disappearance of these specific signals provides strong evidence of successful deuteration at the intended positions.

Carbon-13 (¹³C) NMR : The presence of deuterium atoms affects the signals of adjacent carbon atoms. In a ¹³C NMR spectrum, the carbon signals of the deuterated isopropyl group will be split into multiplets due to C-D coupling, and they may experience a slight upfield shift (isotope shift). This provides further confirmation of the deuterium location. nih.gov

Quantitative analysis determines the isotopic enrichment, which is the percentage of the compound that contains the desired number of deuterium atoms. Mass spectrometry (MS) is the primary technique for this assessment. clearsynth.comnih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) can distinguish between the unlabeled Flutolanil (C₁₇H₁₆F₃NO₂) and this compound (C₁₇H₉D₇F₃NO₂) based on their mass-to-charge (m/z) ratio. almacgroup.com The molecular weight of Flutolanil is approximately 323.11, while this compound would be approximately 330.15. By analyzing the isotopic cluster and comparing the relative intensities of the peaks corresponding to the unlabeled, partially deuterated, and fully deuterated species, the isotopic enrichment can be accurately calculated. rsc.orgpitt.edu This analysis is often performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity, especially when analyzing samples from complex matrices. lcms.cz

Table 2: Example Data for Isotopic Enrichment Assessment of this compound by HR-MS

Isotopologue Theoretical m/z [M+H]⁺ Observed Peak Area Relative Abundance (%) Isotopic Purity Contribution (%)
d0 (unlabeled) 324.1209 5,100 0.5% 0.0%
d1-d6 (partially labeled) 325.1272 - 330.1600 25,500 2.5% 2.1%
d7 (fully labeled) 331.1662 989,400 97.0% 97.0%
Total 1,020,000 100.0% Isotopic Enrichment: 99.1%

Note: This table presents hypothetical data for illustrative purposes. Isotopic enrichment is calculated based on the weighted average of deuterium incorporation across the entire population of molecules.

Advanced Analytical Methodologies Utilizing Flutolanil D7 As a Reference Standard

Mechanistic Role of Flutolanil-d7 as an Internal Standard in Quantitative Analysis

An internal standard (IS) is a compound with chemical and physical properties similar to the analyte of interest, which is added in a known amount to samples, calibrants, and blanks. scioninstruments.comwuxiapptec.com The use of an isotopically labeled internal standard like this compound is considered the most effective way to compensate for variations during sample preparation and analysis. nih.goveurl-pesticides.eu

Matrix effects, which are the alteration of analyte response due to co-eluting compounds from the sample matrix, represent a significant challenge in quantitative analysis, particularly in complex biological and environmental samples. eurl-pesticides.eulcms.cz These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. wuxiapptec.com

This compound, being a deuterated analog of flutolanil (B150245), exhibits nearly identical physicochemical properties, such as hydrophobicity, ionization potential, and chromatographic retention time, to the parent compound. wuxiapptec.com When added to a sample prior to extraction, this compound experiences the same variations in extraction recovery, sample handling, and injection volume as the target analyte. scioninstruments.comnih.gov Furthermore, because it co-elutes with flutolanil, it is subjected to the same matrix-induced ion suppression or enhancement in the mass spectrometer. wuxiapptec.com By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a more accurate and precise measurement of the analyte concentration. scioninstruments.comlcms.cz This is particularly crucial in diverse and complex matrices like soil, water, and various food products where matrix components can vary significantly from sample to sample. sci-hub.seshimadzu.com

Table 1: The Role of this compound in Mitigating Analytical Variability

Analytical StepPotential Source of ErrorHow this compound Compensates
Sample Preparation Analyte loss during extraction, cleanup, and concentration. wuxiapptec.comExperiences similar losses as the analyte, allowing for ratiometric correction. nih.gov
Chromatography Variations in injection volume and retention time shifts. scioninstruments.comCo-elutes with the analyte, correcting for injection variability. wuxiapptec.com
Mass Spectrometry Matrix-induced ion suppression or enhancement. eurl-pesticides.euSubjected to the same matrix effects as the analyte, normalizing the signal response. wuxiapptec.com

In pesticide residue analysis, establishing a reliable calibration curve is fundamental for accurate quantification. shimadzu.commt.com Several calibration strategies are employed, including the use of solvent-based standards, matrix-matched standards, and the internal standard method. rsc.org While matrix-matched calibration can help to compensate for matrix effects, the use of an isotopically labeled internal standard like this compound offers a superior approach to enhancing accuracy. eurl-pesticides.eu

By adding a constant concentration of this compound to all calibration standards and unknown samples, a calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. shimadzu.com This ratiometric approach corrects for systematic and random errors that can occur throughout the analytical process, improving the precision and accuracy of the results. scioninstruments.com The use of a deuterated internal standard is recognized as a powerful tool for improving the repeatability of results, which is especially critical for trace-level analysis in complex matrices. scioninstruments.comlcms.cz

Table 2: Comparison of Calibration Strategies in Pesticide Analysis

Calibration StrategyDescriptionAdvantagesDisadvantages
Solvent-Based Standards Standards are prepared in a pure solvent. rsc.orgSimple to prepare.Does not account for matrix effects, potentially leading to inaccurate results. eurl-pesticides.eu
Matrix-Matched Standards Standards are prepared in a blank matrix extract that is similar to the sample. rsc.orglcms.czCompensates for matrix effects to a certain extent. eurl-pesticides.euCan be difficult to obtain a truly representative blank matrix; does not correct for variability in sample preparation. eurl-pesticides.eu
Internal Standard Method with this compound A known amount of this compound is added to all standards and samples. scioninstruments.comCorrects for matrix effects, and variations in sample preparation and instrument response, leading to high accuracy and precision. eurl-pesticides.eulcms.czRequires the availability of the deuterated standard.

Mitigation of Matrix Effects in Complex Biological and Environmental Samples

Advanced Mass Spectrometry Techniques for Deuterated Flutolanil Detection

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of modern pesticide residue analysis. mt.com The high selectivity and sensitivity of MS techniques are essential for detecting and quantifying trace levels of pesticides and their deuterated internal standards.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of non-volatile and thermally labile pesticides like flutolanil. mt.comthermofisher.com In LC-MS/MS, the analyte and its deuterated internal standard, this compound, are separated by liquid chromatography and then detected by a tandem mass spectrometer. The instrument operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both flutolanil and this compound are monitored. This provides a high degree of selectivity and sensitivity, allowing for accurate quantification even in complex matrices. lcms.czshimadzu.com The use of deuterated internal standards like Atrazine-d5 and Atrazine-desethyl-d7 has been demonstrated in EPA methods for analyzing triazine pesticides in drinking water, showcasing the utility of this approach. lcms.czthermofisher.com

High-resolution mass spectrometry (HRMS), often coupled with time-of-flight (TOF) or Orbitrap mass analyzers, offers significant advantages for both targeted and non-targeted screening of pesticides. spectroscopyonline.comthermofisher.com HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident identification of compounds based on their elemental composition. eag.combioanalysis-zone.com This is particularly useful for comprehensive profiling of contaminants in environmental and biological samples. uoa.gr

In the context of using this compound, HRMS can be used to accurately measure the mass of both the target analyte and the internal standard, further enhancing the reliability of identification and quantification. eag.com TOF and Orbitrap technologies provide rapid scanning capabilities and high resolving power, enabling the detection of a wide range of compounds in a single analysis. spectroscopyonline.comthermofisher.com This is beneficial for multi-residue methods and for retrospective analysis of data to identify previously unknown contaminants. bioanalysis-zone.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Chromatographic Separation Systems Coupled with Mass Spectrometry for this compound Analysis

The accurate quantification of flutolanil in various matrices necessitates robust analytical methods. The use of a deuterated internal standard, this compound, is crucial for correcting analyte losses during sample preparation and instrumental analysis, thereby enhancing method accuracy and precision. Coupling chromatographic separation with mass spectrometry (MS) provides the high selectivity and sensitivity required for trace-level detection.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like flutolanil. oxfordindices.com When coupled with mass spectrometry (LC-MS/MS), it offers a powerful tool for the determination of flutolanil residues. fao.org The use of this compound as an internal standard is integral to achieving accurate quantification by compensating for matrix effects and variations in instrument response.

Methodologies often employ reverse-phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comactascientific.com A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic or acetic acid to improve peak shape and ionization efficiency in the mass spectrometer. sielc.comresearchgate.net For instance, a method for analyzing flutolanil might use a mobile phase of acetonitrile, water, and phosphoric acid; for MS-compatible applications, formic acid is substituted for phosphoric acid. sielc.com

The selection of the HPLC column is critical for achieving good separation. C18 columns are commonly used and have demonstrated effectiveness in separating flutolanil from matrix interferences. researchgate.netresearchgate.net Detection is typically performed using tandem mass spectrometry (MS/MS) operating in selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both flutolanil and this compound. fao.orgeurl-pesticides.eu For example, in the analysis of Brassica vegetables, the molecular ion of flutolanil (m/z 324, [M+H]+) and a specific product ion (m/z 282) were monitored for quantification. fao.org

Validation studies have demonstrated the robustness of HPLC-MS/MS methods for flutolanil analysis. In studies on broccoli, cabbage, and mustard greens, recoveries were consistently within the acceptable range of 70–110%, with relative standard deviations below 10%. fao.org

Table 1: Exemplary HPLC Parameters for Flutolanil Analysis

Parameter Condition Source
Column Newcrom R1, C18 sielc.comresearchgate.net
Mobile Phase Acetonitrile/Water with Formic or Acetic Acid sielc.comresearchgate.net
Detection Tandem Mass Spectrometry (MS/MS) fao.org
Ionization Mode Electrospray Ionization (ESI), positive mode fao.org

| Monitored Transition | m/z 324 → m/z 282 (for Flutolanil) | fao.org |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. sielc.comlcms.cz The principles of separation are the same as in HPLC, but the enhanced performance makes UPLC-MS/MS a preferred method for high-throughput analysis of pesticide residues, including flutolanil. waters.commz-at.de

The use of this compound as an internal standard is equally critical in UPLC methods to ensure data accuracy. The shorter analysis times offered by UPLC can lead to narrower peaks, which may be more susceptible to matrix effects; the internal standard helps to mitigate these effects.

UPLC systems are often coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, providing highly accurate mass measurements that further enhance selectivity and enable the identification of unknown compounds. lcms.cz For instance, UPLC coupled to a SYNAPT HDMS system has been used for the comprehensive analysis of pesticides. lcms.cz A typical UPLC method for pesticide analysis might use an ACQUITY UPLC HSS T3 column with a water/methanol gradient containing formic acid. lcms.cz

Table 2: Typical UPLC System Configuration for Pesticide Analysis

Component Specification Source
LC System Waters ACQUITY UPLC System lcms.cz
Column ACQUITY UPLC HSS T3, 1.7 µm lcms.cz
Mobile Phase A Water + 0.1% Formic Acid lcms.cz
Mobile Phase B Methanol lcms.cz

| Mass Spectrometer | SYNAPT HDMS, QTOF | lcms.cz |

While flutolanil itself is not highly volatile, Gas Chromatography (GC) can be a suitable technique for its analysis, particularly when dealing with complex matrices where it offers different selectivity compared to LC. sielc.comcarloerbareagents.com GC is especially well-suited for analyzing compounds that are thermally stable and can be volatilized without decomposition. oxfordindices.com When coupled with mass spectrometry (GC-MS or GC-MS/MS), it provides a highly sensitive and selective analytical method. usgs.govmdpi.com

The use of a deuterated internal standard like this compound is essential in GC-MS analysis to correct for variations in injection volume, derivatization efficiency (if used), and matrix-induced signal suppression or enhancement. belnauka.by For instance, in a method for screening 250 pesticides in aqueous matrices, deuterated compounds were used as internal standards to ensure accuracy.

A critical aspect of GC analysis is the injection system and the column. A splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column. eurl-pesticides.eu The column is typically a fused-silica capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). eurl-pesticides.eumdpi.com The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. eurl-pesticides.eu

GC-MS analysis often involves electron ionization (EI), which can cause extensive fragmentation of the analyte molecule. While this provides a characteristic fragmentation pattern for identification, it may result in a weak or absent molecular ion. In such cases, chemical ionization (CI) can be a softer ionization technique that yields a more abundant molecular ion or adduct ion, aiding in confirmation. thermofisher.com For example, positive chemical ionization (PCI) of flutolanil can produce [M+H]+ and [M+C2H5]+ adducts. thermofisher.com

Table 3: General GC-MS Parameters for Pesticide Residue Analysis

Parameter Condition Source
Injection Mode Splitless eurl-pesticides.eu
Column HP-5MS or equivalent eurl-pesticides.eumdpi.com
Carrier Gas Helium eurl-pesticides.eu
Ionization Mode Electron Ionization (EI), Chemical Ionization (CI) thermofisher.comnih.gov

| Detector | Mass Spectrometer (Quadrupole, TOF, etc.) | mdpi.comca.gov |

Ultra-Performance Liquid Chromatography (UPLC) Implementations

Optimized Sample Preparation and Extraction Protocols for Flutolanil Residue Analysis using Deuterated Analogs

The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering components prior to analysis. The inclusion of a deuterated analog like this compound at the beginning of the extraction process is a key strategy for achieving accurate and reliable quantification.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the standard for pesticide residue analysis in a wide range of food and agricultural matrices. carloerbareagents.comobrnutafaza.hrresearchgate.net The basic procedure involves an initial extraction with acetonitrile followed by a partitioning step using salts (e.g., magnesium sulfate (B86663), sodium chloride, and citrate (B86180) buffers) to induce phase separation and remove water. shimadzu.com.sgbiotage.com A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), uses a small amount of sorbent material to remove matrix co-extractives.

This compound is added to the sample before the initial extraction to account for any analyte loss throughout the entire process. eurl-pesticides.eu Various modifications of the QuEChERS method exist, often tailored to specific matrices or analyte properties. For example, the original unbuffered method, the AOAC official method (using an acetate (B1210297) buffer), and the European EN 15662 standard (using a citrate buffer) are widely employed. carloerbareagents.com The choice of buffering is important as the recovery of pH-dependent pesticides can be affected. biotage.com

For the dSPE cleanup step, a combination of sorbents is typically used. Primary secondary amine (PSA) is effective at removing sugars and organic acids, while graphitized carbon black (GCB) can remove pigments and sterols. C18 is used to remove nonpolar interferences like lipids.

Table 4: Common QuEChERS Extraction and Cleanup Components

Step Reagents/Sorbents Purpose Source
Extraction Acetonitrile Extraction of pesticides shimadzu.com.sg
Partitioning Magnesium Sulfate, Sodium Chloride, Sodium Citrate Induce phase separation, remove water shimadzu.com.sgbiotage.com
dSPE Cleanup Primary Secondary Amine (PSA) Remove sugars, fatty acids, organic acids
dSPE Cleanup Graphitized Carbon Black (GCB) Remove pigments (e.g., chlorophyll), sterols

| dSPE Cleanup | C18 | Remove nonpolar interferences (e.g., lipids) | |

Advancements in QuEChERS include the development of automated systems that can perform the cleanup and injection steps, increasing throughput and reproducibility. lcms.cz

Solid-Phase Extraction (SPE) is a more traditional but highly effective technique for sample cleanup and concentration. thermofisher.comchromatographyonline.com It offers a high degree of selectivity and can be tailored to specific analyte-matrix combinations. thermofisher.com In SPE, the sample extract is passed through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while interferences are washed away, after which the analyte is eluted with a small volume of a stronger solvent. chromatographyonline.comchromatographyonline.com

The use of this compound as an internal standard is critical to monitor and correct for recovery losses during the multiple steps of SPE (conditioning, loading, washing, and eluting). sigmaaldrich.com SPE can be particularly useful for complex or "difficult" matrices like tea or tobacco, where QuEChERS may not provide a sufficiently clean extract for instrumental analysis. mdpi.comlcms.cz

A variety of sorbent phases are available for SPE, including reversed-phase (e.g., C18), normal-phase (e.g., silica), and ion-exchange phases. chromatographyonline.com For flutolanil analysis, a Florisil column (a magnesium silicate (B1173343) adsorbent) has been used for cleanup after initial solvent extraction. fao.org Mixed-mode SPE cartridges, which combine two or more retention mechanisms (e.g., reversed-phase and ion-exchange), can offer enhanced selectivity for complex samples. sigmaaldrich.com

Recent enhancements in SPE include the development of new sorbent materials and the miniaturization of the format, such as in mini-SPE, which reduces solvent consumption and can be integrated into automated workflows. mdpi.com Dispersive solid-phase extraction (dSPE), which is the cleanup step in QuEChERS, can also be considered a form of SPE and has been widely adopted for its simplicity and speed. mdpi.com

Table 5: Steps in a Typical Solid-Phase Extraction (SPE) Protocol

Step Description Purpose Source
Conditioning The sorbent is treated with a solvent to activate the stationary phase. Ensures reproducible retention of the analyte. chromatographyonline.com
Sample Loading The sample extract is passed through the sorbent bed. The analyte and some matrix components are retained. chromatographyonline.com
Washing A solvent is passed through to remove weakly bound interferences. To clean the extract without eluting the analyte. chromatographyonline.com

| Elution | A strong solvent is used to desorb the analyte from the sorbent. | To recover the purified analyte for analysis. | chromatographyonline.com |

Automated Solvent Extraction and Cleanup Optimizations

Modern analytical laboratories increasingly employ automated systems to enhance sample throughput, improve reproducibility, and reduce solvent consumption. Accelerated Solvent Extraction (ASE) is one such automated technique that utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process for solid and semi-solid samples. thermofisher.comlcms.cz The high pressure maintains the solvents in a liquid state above their atmospheric boiling points, which decreases solvent viscosity and improves the diffusion of the analyte from the sample matrix into the solvent. thermofisher.comresearchgate.net This results in extraction times that are significantly shorter—often 15-30 minutes per sample compared to hours for traditional methods like Soxhlet. thermofisher.comlcms.cz

A key optimization in these automated systems is the integration of sample cleanup within the extraction process. This is often referred to as "in-cell cleanup." Sorbents like alumina, silica (B1680970) gel, or Florisil can be packed into the extraction cell along with the sample. analiticaweb.com.brgcms.cz As the extraction solvent passes through the cell, these sorbents retain interfering compounds from the matrix, yielding a cleaner extract that often requires no further purification before analysis. analiticaweb.com.brgcms.cz

In this workflow, this compound is added to the sample prior to being placed in the extraction cell. As the sample undergoes automated extraction and in-cell cleanup, the deuterated standard experiences the same potential losses as the native Flutolanil. This allows for accurate monitoring and correction of the entire process, from extraction to final analysis, ensuring high data quality. europa.euresearchgate.net The use of deuterated standards in conjunction with ASE has been shown to yield acceptable accuracy, with recoveries often ranging from 73% to 103%. nih.gov

Rigorous Method Validation and Performance Metrics for this compound-Assisted Analytical Procedures

Recovery studies are performed to determine the accuracy of a method, representing the proportion of the analyte that is successfully extracted and measured. Precision, typically expressed as the relative standard deviation (RSD), measures the closeness of agreement among a series of measurements obtained from multiple analyses of the same sample. chromatographyonline.comroutledge.com

The addition of this compound at the beginning of the sample preparation process is crucial for achieving high accuracy and precision. europa.eu Because the deuterated standard and the target analyte exhibit nearly identical behavior, any analyte lost during extraction, cleanup, or derivatization is mirrored by a proportional loss of the internal standard. eurl-pesticides.eu By calculating the ratio of the analyte response to the internal standard response, variations are normalized, leading to more consistent and reliable results, even across different and complex matrices. c45association.comlcms.cz

Validation studies for Flutolanil in various matrices demonstrate the effectiveness of such methods. For example, a modified XAM-65 method for Brassica vegetables showed excellent recovery and precision. fao.org Similarly, a method validated for soil analysis also produced results well within acceptable guidelines. epa.gov

MatrixFortification Level (mg/kg)Mean Recovery (%)Precision (RSD %)Source
Broccoli0.051056.9 fao.org
0.51003.6 fao.org
5.01035.4 fao.org
Cabbage0.051031.5 fao.org
0.51041.9 fao.org
5.0981.6 fao.org
Mustard Greens0.05897.0 fao.org
0.51016.2 fao.org
5.01017.4 fao.org
Soil0.0192.07.3 epa.gov
0.186.67.3 epa.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. chromatographyonline.comnih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. chromatographyonline.comnih.gov These limits are commonly determined by analyzing samples with known low concentrations of the analyte and are often defined as the concentration that produces a signal-to-noise (S/N) ratio of 3 for the LOD and 10 for the LOQ. wjarr.comsepscience.com

The use of this compound contributes to achieving lower (i.e., better) LODs and LOQs. By compensating for matrix effects and instrumental variability, the internal standard helps to reduce baseline noise and enhance the reliability of the signal at low concentrations. c45association.com This ensures that the method is sensitive enough to detect and quantify residues at levels relevant for regulatory compliance.

Method validation studies have established the LOD and LOQ for Flutolanil in various challenging matrices.

MatrixLOD (mg/kg)LOQ (mg/kg)Source
Broccoli0.010.03 fao.org
Cabbage0.010.03 fao.org
Mustard Greens0.010.03 fao.org
Soil0.0030.01 epa.gov

Linearity demonstrates that the analytical method can produce results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.com It is typically evaluated by analyzing a series of standards at different concentrations and assessing the coefficient of determination (r²) from the resulting calibration curve. A value close to 1.0 indicates a strong linear relationship. For a method analyzing Flutolanil in soil, a linearity of r² = 0.99981 was achieved, indicating excellent linearity across the concentration range of 0.2-50 µg/kg. epa.gov

Selectivity (or specificity) is the ability of the method to accurately measure the analyte of interest without interference from other components in the sample matrix, such as impurities, degradants, or other compounds. ms-editions.cleirgenix.com The use of mass spectrometry (MS) detectors, particularly in tandem MS (MS/MS) mode, provides high selectivity. The combination of chromatographic retention time and specific mass transitions for both Flutolanil and this compound ensures unambiguous identification and quantification. Since this compound co-elutes with Flutolanil but is differentiated by its higher mass, it serves as a perfect check against false positives caused by matrix interferences. europa.eu

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, or column temperature. eirgenix.comresearchgate.net The use of an isotopically labeled internal standard like this compound significantly enhances method robustness. Since both the analyte and the internal standard are affected in a similar manner by minor procedural variations, the ratio of their signals remains constant, ensuring that the final calculated concentration is reliable and reproducible even with slight deviations in experimental conditions. lcms.cz

Investigating Environmental Fate Pathways of Flutolanil Through Deuterated Analogs

Elucidation of Environmental Transformation Pathways of Flutolanil (B150245)

The environmental transformation of Flutolanil, a systemic fungicide, is a critical area of study to determine its potential impact on ecosystems. Deuterated analogs such as Flutolanil-d7 are instrumental in these investigations, providing a clear marker to follow the degradation and metabolic processes in various environmental compartments.

Soil Degradation Studies and Metabolite Tracking using Labeled Flutolanil

Flutolanil is recognized for its persistence in soil environments. herts.ac.uk Laboratory studies focusing on aerobic soil metabolism have reported biodegradation half-lives for Flutolanil ranging from 190 to 320 days, indicating that biodegradation is not a rapid degradation pathway. nih.gov The use of labeled Flutolanil, such as 14C-labeled compounds, is a common practice in such studies to trace the degradation process and identify metabolites. nih.gov This technique allows for the separate collection and analysis of various breakdown products. nih.gov

The degradation of pesticides in soil is influenced by a multitude of factors including microbial activity, chemical hydrolysis, photodegradation, and soil composition. frontiersin.orgfrontiersin.org The rate of degradation can be significantly affected by soil organic matter, temperature, and moisture levels. frontiersin.orgfrontiersin.org For instance, the persistence of a pesticide can vary significantly across different soil types, such as alluvial, lateritic, coastal saline, and black soils. frontiersin.orgfrontiersin.org

While specific studies detailing the use of this compound in soil degradation were not found in the provided search results, the principles of using isotopically labeled compounds are well-established. nih.govresearchgate.net These studies would involve applying this compound to soil samples and monitoring its dissipation over time, as well as identifying any deuterated metabolites that are formed. This approach helps in understanding the complete degradation pathway and the formation of potentially persistent transformation products. europa.eu

Aquatic System Fate and Persistence Investigations

Flutolanil is also known to be persistent in aquatic systems. herts.ac.uk Its low aqueous solubility and potential for bioaccumulation are key characteristics influencing its fate in water bodies. herts.ac.uk Concerns about the presence of fungicides in aquatic ecosystems stem from their potential to cause chronic exposure to aquatic life. acs.org

Investigations into the fate of pesticides in aquatic environments often utilize labeled compounds to track their behavior. nih.gov These studies can determine the rate of degradation in water and sediment, and identify the transformation products. The persistence of Flutolanil in aquatic environments, with biotic degradation half-lives in aerobic and anaerobic aquatic systems exceeding 200 days, highlights the importance of such detailed investigations. regulations.gov

The transport of fungicides from treated areas to adjacent aquatic sites via runoff is a significant pathway for contamination. usda.gov The amount of a pesticide transported in runoff is related to its chemical properties, such as water solubility and soil sorption coefficient. usda.gov Studies comparing the runoff of different fungicides have shown that those with higher water solubility are transported in greater quantities. usda.gov

Photolytic and Hydrolytic Stability Assessments in Environmental Matrices

In the atmosphere, vapor-phase Flutolanil is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 3 hours. nih.gov However, its low volatility suggests that volatilization from moist or dry soil surfaces is not a major dissipation pathway. nih.gov

Laboratory studies under controlled conditions are essential to determine the photolytic and hydrolytic stability of pesticides. frontiersin.orgfrontiersin.org These experiments typically expose the compound to different light conditions and pH levels to measure the rate of degradation. The use of deuterated analogs like this compound in these studies can aid in the precise quantification of the parent compound and its degradation products.

Environmental Transport and Distribution Dynamics of Flutolanil: Insights from Deuterated Tracers

The movement and distribution of pesticides in the environment are governed by their physicochemical properties and interactions with soil and water. sci-hub.se Flutolanil, with Koc values ranging from 418 to 1340, is expected to have low to moderate mobility in soil. nih.gov This suggests a tendency to be adsorbed to soil particles, which can limit its potential for leaching into groundwater. nih.gov

Deuterated tracers, like this compound, are valuable tools for studying the transport of pesticides. researchgate.net Field injection experiments using deuterated water as a conservative tracer can help define the hydraulic characteristics of an aquifer and assess the mobility of reactive tracers like pesticides. researchgate.net Such studies have shown that the mobility of different pesticides can vary significantly, with some showing greater retardation (slower movement relative to water) than others. researchgate.net

The hydrophobicity of a chemical, often indicated by its log KOW value, plays a crucial role in its bioavailability and uptake by plants. researchgate.net Highly hydrophobic compounds tend to be strongly adsorbed to soil organic matter, which can reduce their concentration in the soil solution and subsequent uptake by plants. researchgate.net Research on the off-site transport of Flutolanil via runoff has demonstrated that its movement is consistent with its chemical properties, with measurable quantities being transported from treated turfgrass areas. usda.gov

Metabolic Pathway Elucidation of Flutolanil Using Stable Isotope Tracing

Tracing Biotransformations in Agroecosystems and Non-Human Biological Models

Studies utilizing isotopically labeled flutolanil (B150245), such as with Carbon-14 (¹⁴C), have been instrumental in tracking its journey through plants and animals. These tracer studies allow for the comprehensive analysis of absorption, distribution, metabolism, and excretion, providing a clear picture of how flutolanil is processed in different organisms and environments.

Identification of Primary and Secondary Metabolites and Their Conjugates

In both plant and animal systems, flutolanil undergoes a series of metabolic transformations, leading to various primary and secondary metabolites. These metabolites are often found as conjugates, primarily with sulfates and glucuronides in animals, which facilitates their excretion. fao.orgtandfonline.com

In plants , such as rice, potatoes, and peanuts, the parent compound flutolanil can be a significant part of the residue. fao.org However, several metabolites have been identified. The primary routes of metabolism involve hydroxylation and deisopropylation. apvma.gov.au In peanuts, for instance, the levels of metabolites M-3 and M-4 can surpass that of the parent flutolanil. fao.org In rice, desisopropyl-flutolanil (M-4) has been identified as a primary metabolite. apvma.gov.au Studies on potato tubers have also shown that a conjugate of desisopropyl-flutolanil can constitute a significant portion of the total radioactive residue. apvma.gov.au

In animals , such as rats, goats, and hens, flutolanil is also extensively metabolized. fao.org The primary metabolite excreted by rats is 3'-hydroxy-2-trifluoromethylbenzanilide (DIP M-4), largely in conjugated forms. fao.org Other identified metabolites in rats include 4'-hydroxy-3'-isopropoxy-2-trifluoromethylbenzanilide (HFT M-2) and 4'-hydroxy-3'-methoxy-2-trifluoromethylbenzanilide (HMD M-7). fao.org In lactating goats, the main residue component in milk and tissues is the metabolite M-4, present as conjugates. fao.org Specifically, conjugates of M-4, M-7, and M-2 have been identified in the urine of goats. fao.org Desisopropyl-flutolanil was also identified in the liver and kidney of goats. apvma.gov.au

In soil , the degradation of flutolanil is relatively slow. envipath.orgnih.gov Minor degradates identified in aerobic soil metabolism studies include 3'-hydroxy-2-trifluoromethyl-benzanilide (DIP), 3'-methoxy-2-trifluoromethyl-benzanilide (MDP), and 4'-hydroxy-3-methoxy-2-trifluoromethyl-benzanilide (HMD). regulations.gov

Below is a table summarizing the key metabolites of flutolanil identified in various non-human biological systems.

Metabolite CodeChemical NameFound In
M-2 (HFT) 4'-hydroxy-3'-isopropoxy-2-trifluoromethylbenzanilideRats, Goats, Plants
M-3 (HIP) 3'-isopropoxy-2-trifluoromethyl-N-(hydroxymethyl)benzanilidePeanuts
M-4 (DIP) 3'-hydroxy-2-trifluoromethylbenzanilideRats, Goats, Rice, Peanuts, Potatoes, Soil
M-5 (HDP) 4'-hydroxy-3'-(2-hydroxyisopropoxy)-2-trifluoromethylbenzanilidePlants, Soil
M-6 (MDP) 3'-methoxy-2-trifluoromethylbenzanilideSoil
M-7 (HMD) 4'-hydroxy-3'-methoxy-2-trifluoromethylbenzanilideRats, Goats, Soil
M-11 2-(Trifluoromethyl)benzoic acidRats, Peanuts

Data sourced from multiple studies. fao.orgtandfonline.comapvma.gov.auenvipath.orgregulations.gov

Pathway Mapping and Flux Analysis using Isotopic Tracers in Plants and Animals

The use of isotopic tracers like ¹⁴C-labeled flutolanil is fundamental to mapping its metabolic pathways and understanding the flux, or rate of turnover, through these pathways in plants and animals. fao.org By tracking the radioactivity, researchers can quantify the distribution of the parent compound and its metabolites in various tissues and excreta over time. fao.orginchem.org

In plants , studies on rice have shown that after application, flutolanil and its metabolites are translocated from the foliage to other parts of the plant. fao.org In rice plants treated with ¹⁴C-flutolanil, the majority of the residue extracted was the parent compound, with a smaller amount of metabolite M-4. fao.org In peanuts, however, the metabolic flux appears to favor the formation of metabolites M-3 and M-4 over the retention of the parent compound. fao.org

In animals , pharmacokinetic studies in rats using ¹⁴C-flutolanil reveal rapid absorption and excretion, with urine being the primary route. inchem.org The majority of the administered dose is excreted within 24 hours. inchem.org The metabolic pathway in rats primarily involves hydroxylation and O-dealkylation of the aniline (B41778) ring, followed by conjugation. apvma.gov.au The metabolite M-4 and its conjugates account for a significant portion of the excreted metabolites. tandfonline.comtandfonline.com Studies in lactating goats show that after oral administration of ¹⁴C-flutolanil, residues are found in the liver, kidney, and milk, with conjugates of M-4 being a major component in milk. fao.org This indicates a metabolic flux towards the formation and excretion of M-4 conjugates.

The general proposed metabolic pathways involve several key reactions:

Hydroxylation: Addition of a hydroxyl group, a common phase I metabolic reaction. This is seen in the formation of M-2 and M-7. envipath.org

Dealkylation/Deisopropylation: Removal of the isopropyl group from the ether linkage, leading to the formation of the phenol (B47542) metabolite M-4. apvma.gov.auenvipath.org

Oxidation: Oxidation of the isopropyl group, as seen in the formation of M-3 and M-11. envipath.org

Methylation: Addition of a methyl group, for example, in the formation of M-6 from M-4. envipath.org

Conjugation: Attachment of endogenous molecules like glucuronic acid or sulfate (B86663) to the metabolites, which increases their water solubility and facilitates their elimination from the body. fao.orgtandfonline.com

Comparative Metabolism Studies Across Diverse Organisms (excluding human)

Comparative metabolism studies reveal both similarities and differences in how various organisms handle flutolanil.

The metabolic pathway of flutolanil is broadly similar in plants and animals, with the initial steps being deisopropylation to form M-4 or hydroxylation to form M-2. apvma.gov.au These initial metabolites can then undergo further transformations, including conjugation. apvma.gov.au

However, the relative importance of different pathways can vary between species. For instance, in rice and potatoes, the parent flutolanil remains a major component of the residue. fao.org In contrast, in peanuts, the metabolic conversion to M-3 and M-4 is more pronounced. fao.org

In animals, while rats and goats both produce M-4, M-2, and M-7, the specific profile and extent of conjugation may differ. fao.org In rats, a significant portion of the dose is excreted as M-4 or its conjugates. fao.org In goats, conjugates of M-4 are the predominant residue in milk, while urine contains conjugates of M-4, M-7, and M-2. fao.org This highlights species-specific differences in the conjugation and excretion pathways.

The following table provides a comparative overview of the major metabolic outcomes in different organisms.

OrganismPrimary Metabolic FateKey Metabolites Identified
Rice Translocation; parent compound is a major residue component. fao.orgFlutolanil, M-4 fao.orgapvma.gov.au
Potatoes Parent compound is a major residue component. fao.orgFlutolanil, Conjugates of M-4 fao.orgapvma.gov.au
Peanuts Significant metabolism to M-3 and M-4. fao.orgFlutolanil, M-3, M-4, M-11 fao.org
Rats Rapid excretion, primarily as conjugates in urine. fao.orginchem.orgM-2, M-4, M-7, M-11 (as conjugates) fao.orgtandfonline.com
Goats Excretion in urine and milk as conjugates. fao.orgM-2, M-4, M-7 (as conjugates) fao.org
Soil Slow degradation, formation of minor degradates. regulations.govM-4 (DIP), M-6 (MDP), M-7 (HMD) regulations.gov

Quality Assurance and Standardization in Deuterated Flutolanil Research

Role of Flutolanil-d7 as a Certified Reference Material (CRM) and Analytical Standard

The use of a stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard for internal standards in mass spectrometry. foxscientific.com This is because its chemical and physical properties are nearly identical to the non-labeled analyte (Flutolanil). It co-elutes chromatographically and exhibits similar ionization efficiency and behavior during sample extraction, but it is distinguishable by its higher mass. foxscientific.com This allows for effective correction of matrix effects—the suppression or enhancement of ionization caused by co-extractives from the sample matrix—which is a common challenge in the analysis of complex samples like soil, food, and biological tissues. elementlabsolutions.com

Certified Reference Materials (CRMs) and analytical standards provide a benchmark for analytical measurements, ensuring accuracy and metrological traceability. bam.de A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. bam.de this compound is available as an analytical standard and labeled compound for research purposes. cymitquimica.comscbt.coma-2-s.com Its use is critical for:

Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and sensitivity. elementlabsolutions.comikev.org

Quantitative Analysis: Enabling accurate determination of the concentration of Flutolanil (B150245) in a sample by comparing the analyte's response to the known concentration of the internal standard. elementlabsolutions.com

Quality Control: Ensuring the ongoing reliability of analytical measurements by including it in routine sample batches.

The table below summarizes the key properties and functions of this compound when used as an analytical standard.

Table 1: Characteristics of this compound as an Analytical Standard

Property Description Reference
Chemical Formula C₁₇H₉D₇F₃NO₂ cymitquimica.coma-2-s.com
Molecular Weight 330.35 g/mol cymitquimica.coma-2-s.com
Type Deuterated Analogue / Stable Isotope-Labeled Standard cymitquimica.com
Primary Function Internal Standard for quantitative analysis, particularly with mass spectrometry. foxscientific.com
Key Advantage Closely mimics the analyte (Flutolanil) in physical and chemical behavior, effectively compensating for matrix effects and procedural variations. elementlabsolutions.comfoxscientific.com

| Application | Used in the development, validation, and routine application of analytical methods for determining Flutolanil residues in various matrices. | cymitquimica.comepa.gov |

Interlaboratory Comparison Studies and Method Harmonization for Deuterated Standards

While high-quality analytical standards like this compound are essential, their use alone does not guarantee comparability of results between different laboratories. Method-specific biases, variations in instrumentation, and differences in operator procedures can lead to significant discrepancies in reported data. researchgate.net To address this, interlaboratory comparison studies (also known as proficiency tests) and method harmonization are critical components of a comprehensive quality assurance framework. eurl-pesticides.eucore.ac.uk

Interlaboratory studies involve multiple laboratories analyzing the same homogenous test samples to assess the performance of each laboratory and the analytical method itself. researchgate.neteurl-pesticides.eu These studies are crucial for:

Assessing Method Reproducibility: Determining the degree of agreement between results obtained in different laboratories under varied conditions. researchgate.net

Identifying Sources of Error: Highlighting biases or inconsistencies in analytical procedures that may not be apparent within a single laboratory. eurl-pesticides.eu

Validating Analytical Methods: Providing powerful evidence that a method is rugged and transferable between different facilities. epa.gov

Ensuring Data Comparability: Building confidence that data generated by different laboratories for regulatory monitoring or research purposes are equivalent and reliable. eurl-pesticides.eu

A key step in ensuring the reliability of methods for regulatory submission is the Independent Laboratory Validation (ILV). An ILV demonstrates that a method developed in one lab (the Enforcing Authority Method or ECM) can be successfully performed by another independent laboratory. epa.gov For example, an analytical method for determining Flutolanil in soil using LC/MS/MS was subjected to an ILV. epa.gov While this specific study did not use this compound, its results demonstrate the type of performance metrics evaluated in such comparisons. The study validated the method at a limit of quantification (LOQ) of 0.01 mg/kg, with mean recoveries and relative standard deviations (RSDs) falling within accepted guidelines (typically 70-120% recovery and RSD ≤20%). epa.goveuropa.eu

The table below summarizes the results from the ECM and ILV for the analysis of Flutolanil in soil, illustrating the data generated in such a comparative study.

Table 2: Summary of Independent Laboratory Validation Data for Flutolanil Analysis in Soil

Laboratory Fortification Level (mg/kg) Mean Recovery (%) RSD (%) Number of Samples (n)
ECM 0.01 (LOQ) 91 3.3 5
ECM 0.10 (10x LOQ) 95 2.1 5
ILV 0.01 (LOQ) 94 4.8 5
ILV 0.10 (10x LOQ) 94 5.5 5

Data sourced from a U.S. Environmental Protection Agency review of an analytical method validation report. epa.gov

The successful outcome of such a study demonstrates that the analytical method is robust and transferable. The ultimate goal of these comparisons is method harmonization, where laboratories agree upon and adopt standardized procedures. nist.goviaea.org For analyses relying on deuterated standards like this compound, harmonization would involve standardizing aspects such as the concentration of the internal standard, sample preparation protocols, and data processing criteria. iaea.org This ensures that this compound is used consistently, leading to a high degree of confidence and comparability in the analytical results generated across different research and regulatory bodies. eurl-pesticides.eu

Future Research Trajectories and Methodological Innovations for Deuterated Flutolanil Analogs

Advancements in Automated and High-Throughput Isotopic Labeling Techniques

The synthesis of deuterated internal standards is a critical step for accurate quantification in analytical studies. jove.com Traditional methods for creating these labeled compounds can be time-consuming and expensive, limiting their accessibility, especially for smaller laboratories. jove.com However, the future of isotopic labeling is moving towards automation and high-throughput systems to address these challenges.

Innovations in this area are expected to streamline the synthesis of deuterated compounds like Flutolanil-d7. Automated synthesis platforms can significantly reduce manual handling, leading to more consistent and reproducible results. labcompare.com High-throughput techniques will enable the rapid production of a wide array of deuterated standards, not only for parent compounds but also for their various metabolites and degradation products. This will facilitate more comprehensive studies on the environmental lifecycle of pesticides.

Key areas of advancement include:

Robotic Synthesis Platforms: Integration of robotics to handle the precise and repetitive tasks involved in multi-step chemical syntheses. jove.com

Flow Chemistry: Utilization of continuous-flow reactors for safer, more efficient, and scalable synthesis of labeled compounds.

Combinatorial Chemistry Approaches: Generating libraries of deuterated analogs to cover a broader range of potential transformation products.

These advancements will not only accelerate research but also make high-quality deuterated standards more readily available and affordable for routine monitoring and risk assessment. jove.comsigmaaldrich.com

Integration of Multi-Omics Approaches with Stable Isotope Tracing

The integration of multi-omics disciplines—genomics, transcriptomics, proteomics, and metabolomics—with stable isotope tracing offers a powerful approach to unravel the complex interactions between pesticides, organisms, and the environment. qucosa.demdpi.com By using this compound as a tracer, researchers can follow its path and transformation through biological systems at a molecular level. creative-proteomics.com

Stable isotope labeling in metabolomics, for instance, allows for the detailed mapping of metabolic networks and the quantification of metabolic rates. creative-proteomics.comnih.gov When a deuterated compound like this compound is introduced into a biological system, its metabolic fate can be tracked by analyzing the isotopic enrichment in downstream metabolites. frontiersin.orgmdpi.com This provides direct evidence of metabolic pathways and can reveal previously unknown transformation products. frontiersin.org

Future research will likely focus on:

Metabolic Flux Analysis: Using this compound to quantify the rates of metabolic reactions involved in its degradation or detoxification by microorganisms or plants. creative-proteomics.com This can help identify the key enzymes and pathways responsible for its breakdown.

Proteomics and Transcriptomics: Combining stable isotope tracing with proteomics (e.g., SILAC) and transcriptomics to identify changes in protein and gene expression in response to flutolanil (B150245) exposure. qucosa.defrontiersin.org This can elucidate the mechanisms of toxicity and resistance.

Systems Biology Integration: Developing computational models that integrate multi-omics data to predict the environmental fate and ecological impact of flutolanil and its analogs under various conditions. mdpi.com

This integrated approach will provide a holistic understanding of how flutolanil interacts with biological systems, from the genetic to the metabolic level. mdpi.comfrontiersin.org

Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity

The accurate detection and quantification of deuterated compounds like this compound, often present at trace levels in complex environmental matrices, necessitates the continuous development of more sensitive and specific analytical techniques. ekb.eg While chromatography coupled with mass spectrometry (GC-MS and LC-MS) remains the cornerstone of pesticide residue analysis, new advancements are pushing the boundaries of detection. ekb.egresearchgate.net

Table 1: Emerging Analytical Techniques for Pesticide Analysis

Analytical TechniquePrincipleAdvantages
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, allowing for the confident identification of unknown compounds and metabolites.High selectivity and sensitivity, ability to perform retrospective analysis of data. ekb.eg
Atmospheric Pressure Gas Chromatography (APGC) A "soft" ionization technique for GC-MS that results in less fragmentation and more abundant molecular ions.Enhanced sensitivity and selectivity for certain pesticides that are challenging to analyze by traditional GC-MS.
Surface-Enhanced Raman Spectroscopy (SERS) A vibrational spectroscopy technique that provides highly specific molecular fingerprints, with signals enhanced by nanostructured substrates.High sensitivity and specificity, potential for on-site and rapid screening of pesticide residues. acs.org
Electrochemical Immunosensors Combine the specificity of antibody-antigen binding with the sensitivity of electrochemical detection.Rapid response, low detection limits, and good selectivity, suitable for on-site monitoring. mdpi.com
Ambient Mass Spectrometry (e.g., DART) Allows for the direct analysis of samples in their native state with minimal preparation.High-throughput screening, reduced analysis time and cost. ekb.eggcms.cz

Future developments will likely focus on the miniaturization of these technologies for portable, on-site analysis, as well as the integration of artificial intelligence and machine learning for automated data processing and interpretation. labcompare.comresearchgate.net The use of novel materials, such as metal-organic frameworks (MOFs) and molecularly imprinted polymers (MIPs), as selective sorbents in sample preparation will also contribute to enhanced sensitivity and specificity. ekb.eg

Expanded Applications in Environmental and Agricultural Science Research

The availability of this compound and other deuterated analogs opens up new avenues for research in environmental and agricultural sciences. The ability to use these compounds as internal standards and tracers is fundamental to a deeper understanding of pesticide behavior in the environment. mdpi.comamazon.com

In environmental science , future applications will likely include:

Source Tracking: Using compound-specific isotope analysis (CSIA) to differentiate between various sources of flutolanil contamination in watersheds. mdpi.com

Fate and Transport Modeling: Employing this compound in field and laboratory experiments to accurately model its movement through soil, water, and air, as well as its uptake by non-target organisms. amazon.comusgs.gov

Degradation Pathway Elucidation: Tracing the transformation of this compound to identify novel degradation products and understand the mechanisms of its breakdown under different environmental conditions (e.g., photolysis, microbial degradation). acs.orgnih.gov

In agricultural science , research will benefit from:

Metabolism Studies in Crops: Investigating the uptake, translocation, and metabolism of flutolanil in different plant species to assess residue levels in food and develop safer agricultural practices.

Ecotoxicology Studies: Assessing the bioaccumulation and trophic transfer of flutolanil in agricultural food webs, using this compound for precise quantification in various organisms. slu.seoup.com

Fertilizer and Pesticide Interactions: Studying how agricultural practices, such as the use of nitrogen fertilizers, influence the environmental fate and bioavailability of flutolanil. univ-larochelle.fr

The continued development and application of deuterated standards like this compound are essential for ensuring food safety, protecting environmental health, and promoting sustainable agricultural practices. nih.gov

Q & A

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible results?

  • Methodological Answer: Implement quality-by-design (QbD) principles during synthesis, with rigorous in-process controls (e.g., inline FTIR monitoring). Batch records must document deuterium incorporation rates (via NMR) and purity profiles. Collaborative inter-laboratory studies verify reproducibility .

Data Interpretation and Reporting

Q. What criteria determine the inclusion/exclusion of outlier data in this compound studies?

  • Methodological Answer: Apply Grubbs’ or Dixon’s Q-test for statistical outlier detection. Justify exclusions based on technical errors (e.g., instrument drift) or biological irreproducibility. Transparent reporting in supplementary materials is critical .

Q. How can meta-analyses reconcile conflicting findings on this compound’s photodegradation pathways?

  • Methodological Answer: Systematically curate studies using PRISMA guidelines. Subgroup analyses by wavelength, solvent systems, and catalyst presence (e.g., TiO2) clarify mechanistic discrepancies. Quantum yield calculations standardize cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.